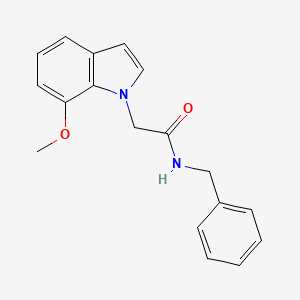

N-benzyl-2-(7-methoxy-1H-indol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(7-methoxyindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-22-16-9-5-8-15-10-11-20(18(15)16)13-17(21)19-12-14-6-3-2-4-7-14/h2-11H,12-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLKAINZCMRHQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N(C=C2)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-2-(7-methoxy-1H-indol-1-yl)acetamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.

Benzylation: The benzyl group is introduced by reacting the indole derivative with benzyl chloride in the presence of a base like sodium hydride.

Acetamide Formation: The final step involves the reaction of the benzylated indole with chloroacetyl chloride in the presence of a base to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can target the acetamide group, converting it to an amine.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.

Major Products:

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Amine derivatives.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and viral infections.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(7-methoxy-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to specific receptors or enzymes, modulating their activity.

Pathways Involved: It can influence various signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and inflammation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-benzyl-2-(7-methoxy-1H-indol-1-yl)acetamide with structurally related compounds, highlighting key differences in substituents and biological implications:

| Compound Name | Key Structural Features | Biological Activity | Unique Attributes |

|---|---|---|---|

| This compound | 7-methoxyindole, benzyl-acetamide | Under investigation; predicted CNS activity due to lipophilicity | Methoxy enhances electron density; benzyl improves membrane permeability |

| N-[1-(2-methoxyethyl)-1H-indol-4-yl]-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide () | Coumarin-indole hybrid | Anticoagulant, anti-inflammatory | Coumarin moiety introduces π-π stacking potential with proteases |

| N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide () | Difluorobenzyl and fluorobenzyl groups | Anticancer (Bcl-2/Mcl-1 inhibition) | Fluorine atoms enhance metabolic stability and target affinity |

| 2-(7-methoxy-1H-indol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide () | Sulfamoylphenyl-ethyl group | Antibacterial (sulfonamide-like activity) | Sulfamoyl group targets bacterial dihydropteroate synthase |

| N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide () | Benzodioxole and 4-chloroindole | Anti-inflammatory, anticancer | Benzodioxole enhances oxidative stability; chloro substituent modulates cytotoxicity |

Functional Group Impact on Activity

- Methoxy Substituent : The 7-methoxy group in the target compound distinguishes it from analogs like N-(1,3-benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide (), where a chloro group at position 4 increases electrophilicity, favoring covalent interactions with targets. Methoxy’s electron-donating nature may enhance binding to serotonin receptors or kinases through hydrogen bonding .

- Benzyl vs. Sulfonamides are classic antibacterial agents, whereas benzyl groups are more common in neuroactive compounds .

- Fluorinated Analogs : Fluorine substituents, as in N-(2,6-difluorobenzyl)-2-(1-(4-fluorobenzyl)-1H-indol-3-yl)acetamide (), enhance binding affinity to hydrophobic pockets in proteins like Bcl-2. The target compound lacks fluorine, suggesting divergent therapeutic applications .

Biological Activity

N-benzyl-2-(7-methoxy-1H-indol-1-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in oncology and virology. This article explores the compound's biological activity, including its anticancer and antiviral properties, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound features an indole ring substituted with a methoxy group at the 7-position and a benzyl group at the 2-position of the acetamide. The synthesis typically involves:

- Formation of the Indole Core : Utilizing Fischer indole synthesis.

- Methoxylation : Introduction of the methoxy group through methylation reactions.

- Benzylation : Reacting the indole derivative with benzyl chloride in the presence of a base.

Anticancer Properties

Indole derivatives, including this compound, have shown promising anticancer activity. Studies have demonstrated that similar compounds exhibit significant antiproliferative effects against various cancer cell lines.

Cytotoxicity Studies:

- IC50 Values : Related indole compounds have been reported to have IC50 values in the low micromolar range against colon (HT29) and lung (H460M) cancer cell lines.

Mechanism of Action:

The mechanisms often involve apoptosis induction through caspase activation pathways, particularly caspase-8 leading to downstream activation of caspase-3.

Antiviral Activity

N-benzyl derivatives have been evaluated for their antiviral properties, particularly against SARS-CoV-2.

SARS-CoV-2 Inhibition:

A series of N-benzyl-acetamides were identified as inhibitors of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), with some compounds displaying IC50 values as low as 1.11 μM, indicating strong antiviral potential.

Case Studies and Research Findings

Several studies have highlighted the potential applications of indole derivatives in clinical settings:

- Antitumor Activity : A patent described a class of 2-(1H-indol-3-yl)-2-oxo-acetamides exhibiting potent antitumor activity against solid tumors, particularly colon cancer .

- Mechanistic Insights : Research indicated that these compounds could induce cell cycle arrest and apoptosis in cancer cells primarily through caspase activation pathways .

- Virology Applications : Investigations into the antiviral properties revealed effectiveness against RNA viruses, suggesting further exploration in therapeutic settings for viral infections .

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-benzyl-2-(7-methoxy-1H-indol-1-yl)acetamide?

The synthesis of indole-acetamide derivatives requires precise control of reaction parameters. For example:

- Temperature and solvent selection : Polar aprotic solvents (e.g., DMF) and temperatures between 60–80°C are critical for coupling indole and benzyl-acetamide moieties while minimizing side reactions .

- Coupling agents : Carbodiimides (e.g., EDC·HCl) or peptide coupling reagents are often used to form the acetamide bond .

- Purification : Column chromatography (e.g., 0–50% ethyl acetate/hexane gradients) or recrystallization ensures high purity (>95%) .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Structural validation requires a combination of:

- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., methoxy group at indole C7, benzyl protons) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 321.1478 for C₁₈H₁₇N₂O₂) .

- HPLC-PDA : Purity assessment (>98%) using C18 columns with methanol/water gradients .

Basic: What preliminary biological assays are recommended to evaluate its bioactivity?

Initial screening should focus on:

- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HepG2, MCF-7) at 1–100 µM doses .

- Enzyme inhibition : Kinase assays (e.g., Src kinase inhibition, IC₅₀ determination) due to structural similarity to KX2-391 .

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced: How can structure-activity relationship (SAR) studies guide optimization?

SAR strategies include:

- Substitution at indole C7 : Replacing methoxy with halogens (e.g., Cl, Br) enhances target binding in kinase assays .

- Benzyl group modifications : Fluorination improves metabolic stability (e.g., 4-fluorobenzyl increases t₁/₂ in microsomal assays) .

- Amide linker variation : Thioacetamide or sulfonamide linkers alter solubility and membrane permeability .

Advanced: How can computational modeling predict target interactions?

- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., Src) or GPCRs. The indole core and benzyl group often occupy hydrophobic pockets .

- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

- QSAR models : Correlate electronic descriptors (e.g., LogP, polar surface area) with bioactivity .

Advanced: How to resolve contradictions in reported biological data?

Conflicting results (e.g., varying IC₅₀ values across studies) may arise from:

- Assay conditions : Differences in ATP concentrations in kinase assays significantly impact inhibition metrics .

- Cell line variability : MCF-7 vs. MDA-MB-231 cells show divergent responses due to estrogen receptor status .

- Solubility artifacts : Use DMSO concentrations <0.1% to avoid false negatives in cytotoxicity assays .

Advanced: What strategies improve metabolic stability for in vivo studies?

- Deuterium incorporation : Replace methoxy hydrogens with deuterium to slow CYP450-mediated demethylation .

- Prodrug design : Phosphorylate the acetamide group to enhance oral bioavailability .

- PK/PD profiling : Monitor plasma concentrations in rodent models using LC-MS/MS .

Advanced: How to address discrepancies in synthetic yields across methodologies?

- Catalyst optimization : Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in indole functionalization vs. copper-based systems .

- Byproduct analysis : GC-MS identifies competing pathways (e.g., N-debenzylation under acidic conditions) .

- Scale-up adjustments : Switch from batch to flow chemistry for exothermic reactions (e.g., indole alkylation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.